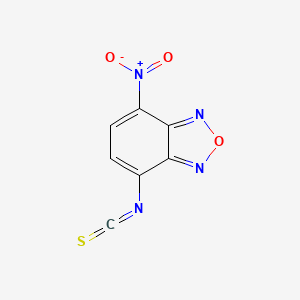
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- is a compound that belongs to the benzoxadiazole family. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific research applications. The benzoxadiazole core is a heterocyclic aromatic compound containing nitrogen and oxygen atoms, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of an isothiocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the resulting nitro compound is treated with thiophosgene or a similar reagent to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and isothiocyanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Thiourea and Carbamate Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Nitroso or Nitro Derivatives: Produced through oxidation reactions.
Scientific Research Applications
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting glutathione S-transferases (GSTs) and inducing apoptosis in tumor cells
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- involves its interaction with specific molecular targets. For example, in cancer research, it inhibits glutathione S-transferases (GSTs), enzymes involved in detoxification processes. By binding to the active site of GSTs, the compound prevents the conjugation of glutathione with carcinogens and drugs, leading to the accumulation of toxic substances in cancer cells and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Another benzoxadiazole derivative known for its anticancer properties and inhibition of GSTs.
4-chloro-7-nitro-2,1,3-benzoxadiazole: Used in the development of fluorescent probes and sensors.
Uniqueness
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- is unique due to its combination of a nitro group and an isothiocyanate group, which provides distinct reactivity and versatility in chemical reactions. Its ability to inhibit GSTs and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry research .
Properties
CAS No. |
141651-60-7 |
|---|---|
Molecular Formula |
C7H2N4O3S |
Molecular Weight |
222.18 g/mol |
IUPAC Name |
7-isothiocyanato-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H2N4O3S/c12-11(13)5-2-1-4(8-3-15)6-7(5)10-14-9-6/h1-2H |
InChI Key |
HOISEZLLEFPLPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















